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Compound of Interest

Compound Name: Coniferyl ferulate

Cat. No.: B150036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Coniferyl ferulate, a bioactive compound of significant interest in pharmaceutical research.

The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS),

and infrared (IR) spectroscopic profiles, offering valuable data for its identification,

characterization, and analysis.

Spectroscopic Data
The structural elucidation of Coniferyl ferulate is critically supported by a combination of

spectroscopic techniques. The quantitative data obtained from 1H NMR, 13C NMR, MS, and IR

spectroscopy are summarized below.

Table 1: 1H NMR Spectroscopic Data for Coniferyl ferulate (CDCl₃)
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 7.05 d 1.9

5 6.92 d 8.1

6 7.09 dd 8.1, 1.9

7 7.61 d 15.9

8 6.29 d 15.9

OCH₃ 3.93 s -

2' 6.87 d 1.8

5' 6.92 d 8.2

6' 6.84 dd 8.2, 1.8

7' 6.57 dt 15.9, 1.5

8' 6.21 dt 15.9, 6.2

9' 4.74 dd 6.2, 1.5

OCH₃' 3.89 s -

OH 5.91 s -

OH' 5.83 s -

Table 2: 13C NMR Spectroscopic Data for Coniferyl ferulate (CDCl₃, 100 MHz)
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Atom No. Chemical Shift (δ, ppm)

1 127.0

2 109.3

3 146.8

4 147.9

5 114.6

6 123.1

7 144.9

8 115.6

9 167.0

OCH₃ 55.9

1' 128.9

2' 108.5

3' 145.9

4' 146.7

5' 114.4

6' 120.8

7' 123.3

8' 134.3

9' 63.6

OCH₃' 55.9

Table 3: Mass Spectrometry Data for Coniferyl ferulate
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Ionization Mode Observed m/z Ion Type

ESI+ 379 [M+Na]⁺

ESI+ 735 [2M+Na]⁺

APCI- 221 [M-H]⁻ (Metabolite)

Table 4: Infrared (IR) Spectroscopic Data for Coniferyl ferulate

Wavenumber (cm⁻¹) Assignment

3450 -OH stretching

2970, 2928 CH₃-C stretching

2866, 2852 CH₃O- stretching

1702 C=O stretching (ester)

1625 C=C stretching (phenyl -CH=CH-)

1603, 1513, 1438 C=C stretching (phenyl)

930, 846, 811 Aromatic C-H bending

Experimental Protocols
The following are representative experimental protocols for the spectroscopic analysis of

Coniferyl ferulate. These are generalized procedures and may require optimization based on

the specific instrumentation and sample characteristics.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Coniferyl ferulate (typically 5-10 mg) is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: 1H and 13C NMR spectra are recorded on a Bruker Avance spectrometer

operating at a proton frequency of 500 MHz and a carbon frequency of 125 MHz.
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1H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment (zg30) is used.

Spectral Width: 12 ppm

Acquisition Time: 2.7 s

Relaxation Delay: 2.0 s

Number of Scans: 16

13C NMR Acquisition:

Pulse Sequence: A proton-decoupled single-pulse experiment (zgpg30) is used.

Spectral Width: 240 ppm

Acquisition Time: 1.1 s

Relaxation Delay: 2.0 s

Number of Scans: 1024

Data Processing: The acquired Free Induction Decays (FIDs) are processed using

appropriate software (e.g., MestReNova). Processing steps include Fourier transformation,

phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm for ¹H

and ¹³C).

2.2. Mass Spectrometry (MS)

Sample Preparation: A dilute solution of Coniferyl ferulate is prepared in a suitable solvent

such as methanol or acetonitrile at a concentration of approximately 1-10 µg/mL.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or a triple

quadrupole instrument, equipped with an electrospray ionization (ESI) or atmospheric

pressure chemical ionization (APCI) source is used.
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LC-MS/MS Method:

Chromatographic Separation: A C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is used with

a gradient elution of water (containing 0.1% formic acid) and acetonitrile.

Ionization (Negative ESI mode as an example):

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Cone Gas Flow: 50 L/h

Desolvation Gas Flow: 600 L/h

Data Acquisition: The mass spectrometer is operated in full scan mode over a mass range

of m/z 100-1000. For fragmentation studies, a data-dependent acquisition (DDA) or

targeted MS/MS approach is employed.

2.3. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid Coniferyl ferulate sample (1-2 mg) is finely

ground with anhydrous potassium bromide (KBr) (approximately 200 mg) in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32
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Data Processing: The acquired interferogram is Fourier-transformed to produce the infrared

spectrum. A background spectrum of a pure KBr pellet is subtracted from the sample

spectrum to correct for atmospheric and instrumental contributions.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of Coniferyl ferulate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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